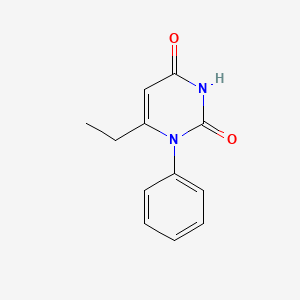

6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

6-ethyl-1-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-8-11(15)13-12(16)14(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15,16) |

InChI Key |

SQDKTKJKHBCSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups in 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione enable nucleophilic substitution, where nucleophiles attack the electrophilic carbonyl carbons. This reaction is critical for modifying the compound’s structure for applications in medicinal chemistry.

Key Features :

-

Reagents : Grignard reagents (e.g., CH₃MgBr), amines (e.g., NH₃), or alcohols.

-

Conditions : Typically conducted under basic or acidic catalysis at elevated temperatures (80–120°C).

-

Products : Substituted derivatives with altered functional groups (e.g., alkoxy or amino groups).

Example Reaction :

A Grignard reagent reacts with the carbonyl groups to form alkyl-substituted pyrimidine derivatives.

Cyclization Reactions

Cyclization is a common method for synthesizing substituted pyrimidines. For 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione, this process often involves enamine intermediates and isocyanates.

Reaction Mechanism :

-

Enamine Formation : The starting amide reacts with a catalyst (e.g., Mo(CO)₆) to form an enamine intermediate.

-

Isocyanate Addition : The enamine reacts with an isocyanate (e.g., Ar-NCO) under controlled conditions (e.g., 65°C for 4 hours) to form the cyclized pyrimidine .

Key Parameters :

| Parameter | Details |

|---|---|

| Catalyst | Molybdenum hexacarbonyl (Mo(CO)₆) |

| Solvent | Dry ethyl acetate |

| Temperature | 65–80°C |

| Reaction Time | 4 hours |

| Yield | Up to 92% (varies by substituent) |

Reduction and Oxidation Reactions

While not directly detailed for this compound, pyrimidine derivatives often undergo redox reactions to modify their functional groups.

Reduction :

-

Reagents: LiAlH₄ (lithium aluminum hydride) in anhydrous ether.

-

Products: Reduced carbonyl groups (e.g., alcohols or amines).

Oxidation :

-

Reagents: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic media.

-

Products: Oxidized derivatives (e.g., carboxylic acids or ketones).

Scientific Research Applications

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring and amino and phenyl substituents. It has potential applications in medicinal chemistry and industrial processes.

Chemical Properties

- Molecular Formula C10H9N3O2

- Molecular Weight 203.20 g/mol

- CAS Number 15837-45-3

- IUPAC Name : 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

- InChI : InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)

- InChIKey : OSEUDSKXNZLSRV-UHFFFAOYSA-N

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with diverse biological activities and structural versatility. It can be synthesized through the condensation of specific starting materials, and its molecular structure features a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an amino group at position 6 and a phenyl group at position 1. This compound participates in chemical reactions typical of pyrimidine derivatives. Research indicates that this compound exhibits biological activity, making it crucial for developing new therapeutic agents.

Applications

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione has several notable applications:

- Medicinal Chemistry It is investigated as a lead in medicinal chemistry.

- Synthesis of dihydrouracils It can be used in the synthesis of dihydrouracils, which are useful as starting materials .

Other pyrimidine-2,4(1H,3H)-dione derivatives

Other pyrimidine-2,4(1H,3H)-dione derivatives have also been studied for various applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- N1 Substituents : The phenyl group in the target compound enhances aromatic interactions compared to smaller groups (e.g., methyl or cyclopropyl). Cyclopropyl substituents (e.g., compound 18c) may improve metabolic stability due to reduced steric hindrance .

- C6 Substituents : Ethyl groups balance lipophilicity and steric effects. Longer alkyl chains (e.g., propyl in compound 18d) reduce melting points (154–155°C vs. 186–187°C for ethyl analogs), suggesting lower crystallinity .

Physicochemical Properties

Table 2: Molecular Weight and Solubility

*Calculated based on formula C₁₂H₁₂N₂O₂.

Insights :

- Amino substituents (e.g., in compound 18c) introduce hydrogen-bonding capacity, which may improve solubility and target binding .

Key Findings :

Biological Activity

6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS No. 52046-24-9) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor. The following sections summarize its biological activity based on recent research findings.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- Structure : The compound features a pyrimidine ring substituted with an ethyl group and a phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione against various pathogens. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL .

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and inhibits nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays using HeLa and MCF-7 cell lines revealed that 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione induces apoptosis in cancer cells. The IC50 values were reported to be approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells .

- Mechanism of Action : The compound appears to exert its effects by modulating apoptotic pathways and inhibiting cell proliferation through the activation of caspases.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

- Cholinesterase Inhibition : It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 200 nM, suggesting potential use in Alzheimer's disease treatment .

- EGFR Inhibition : Additionally, it has been identified as a selective inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Case Studies

Several case studies have documented the biological activity of 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione:

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at doses of 10 mg/kg .

- Anticancer Efficacy Study : In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups .

Data Table Summary

Q & A

Q. What are the established synthetic routes for 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation or cyclization of pyrimidine precursors. For example:

- Alkylation of amino precursors : 6-Amino-1-alkylpyrimidine-2,4-diones can undergo alkylation using ethyl iodide in ethanol under reflux with sodium hydroxide as a base. Purification via flash chromatography (0–10% methanol in dichloromethane) yields the target compound .

- Cyclization strategies : Pyrimidine rings are often constructed via cyclization of urea or thiourea derivatives with carbonyl-containing intermediates. Reaction optimization may require adjusting pH and temperature to avoid side products .

Q. Which spectroscopic techniques are essential for confirming the structure of 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione?

- 1H/13C NMR : Key for identifying substituent positions (e.g., ethyl and phenyl groups). For instance, ethyl groups show triplet signals near δ 1.2–1.3 ppm, while aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .

- HRMS (ESI±) : Validates molecular weight and fragmentation patterns. For derivatives, exact mass measurements (e.g., [M+H]+ or [M−H]−) confirm successful functionalization .

- IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹, critical for verifying the dione moiety .

Q. What are the common chemical reactions involving pyrimidine-2,4-dione derivatives?

- Substitution reactions : The keto groups at positions 2 and 4 are reactive toward nucleophiles (e.g., amines, thiols), enabling diversification of the core structure .

- Alkylation/arylation : Ethyl or phenyl groups can be introduced via alkyl halides or Suzuki coupling, respectively. For example, benzyl chlorides in DMF with K2CO3 promote N-alkylation .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation of 6-amino pyrimidine-2,4-dione precursors?

- Controlled reaction conditions : Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts to enhance selectivity for N-alkylation over O-alkylation.

- Temperature modulation : Lower temperatures (0–25°C) favor selective alkylation at the 1-position, as seen in the synthesis of 6-amino-1-cyclopropyl-3-ethyl derivatives .

- Steric/electronic effects : Bulky alkylating agents (e.g., isopropyl iodide) may preferentially target less hindered nitrogen sites, as demonstrated in pyrido[2,3-d]pyrimidine systems .

Q. How do structural modifications (e.g., ethyl, phenyl, or fluorophenyl groups) influence biological activity?

- Hydrophobicity and binding affinity : Ethyl groups enhance lipophilicity, improving membrane permeability. Phenyl or fluorophenyl moieties engage in π-π stacking with aromatic residues in enzyme active sites (e.g., eEF-2K inhibitors) .

- Case study : Derivatives with 4-fluorobenzyl substituents exhibit enhanced inhibitory activity against HIV integrase due to fluorine’s electronegativity and steric fit .

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives. For example, biphenyl-substituted pyrimidines require HSQC to assign aromatic proton-carbon correlations .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where hydrogen bonding patterns clarify tautomeric forms .

- Comparative HRMS : Cross-check experimental vs. theoretical isotopic patterns to identify impurities or misassigned structures .

Data Contradiction Analysis

Q. Why might NMR data for 6-Ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione derivatives vary across studies?

- Solvent effects : Chemical shifts differ in CDCl3 vs. DMSO-d6 due to hydrogen bonding. For example, NH protons in DMSO-d6 appear downfield (δ 10–12 ppm) .

- Tautomerism : Keto-enol tautomerism in the dione ring can alter peak positions. Locked tautomers (e.g., in crystalline forms) provide consistent data, while solution-state NMR may show equilibrium mixtures .

Methodological Recommendations

Q. What purification strategies are effective for pyrimidine-2,4-dione derivatives?

- Flash chromatography : Use gradients of methanol/dichloromethane (0–10%) for polar derivatives .

- Recrystallization : Water or ethanol/water mixtures yield high-purity crystals, as demonstrated for 6-(trifluoromethyl) derivatives .

Q. How to mitigate side reactions during iodination or fluorination of the pyrimidine core?

- Acidic conditions : Iodination in acetic acid with controlled stoichiometry minimizes overhalogenation .

- Electrophilic fluorination : Use Selectfluor® in anhydrous DMF to target specific positions while preserving the dione structure .

Structure-Activity Relationship (SAR) Considerations

Q. Which substituents enhance the compound’s inhibitory potency against kinase targets?

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at position 5 increase electron deficiency, enhancing hydrogen bonding with kinase ATP pockets .

- Bulkier substituents : Cyclopropyl or benzyl groups at position 1 improve selectivity by occupying hydrophobic subpockets in targets like eEF-2K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.